1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Description
This compound is a fluorinated nucleoside analog characterized by a modified oxolane (tetrahydrofuran) sugar moiety and a 5-methoxy-substituted pyrimidine base. The stereochemistry (2R,3S,4R,5R) ensures specific spatial orientation, critical for biological interactions. The 3-fluoro substitution on the sugar and the 5-methoxy group on the pyrimidine distinguish it from natural nucleosides like thymidine or uridine. Such modifications are often explored to enhance metabolic stability, bioavailability, or target specificity in antiviral or anticancer therapies .
Properties
Molecular Formula |
C10H13FN2O6 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-18-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)19-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
NLIAFPLGEYYQGR-JVZYCSMKSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluorinated Sugar Moiety
Starting from D-arabinofuranose derivatives, selective fluorination at the 2' position is achieved. Common intermediates include:
- D-Arabinofuranosyl bromide derivatives, e.g., 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide 3,5-dibenzoate.
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose as a protected sugar intermediate.
Fluorination is often performed using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under controlled conditions to ensure stereospecific substitution at the 2' position of the sugar ring.
Coupling with Pyrimidine Base
- The fluorinated sugar intermediate is then glycosylated with a suitably protected pyrimidine base, typically 5-methyluracil or its derivatives.
- Glycosylation is catalyzed under Lewis acid conditions (e.g., using trimethylsilyl triflate, TMSOTf) to promote the formation of the β-glycosidic bond at the anomeric carbon.
- Protecting groups on the sugar and base are removed in subsequent steps to yield the final nucleoside analog.
Final Modifications and Purification
- The 5-methoxy substitution on the pyrimidine ring is introduced either by direct methylation of the hydroxyl group on the pyrimidine or by using 5-methoxypyrimidine derivatives in the initial coupling.
- Purification of the final compound is typically achieved by chromatographic methods such as preparative HPLC.
- Crystallization techniques may be used to obtain the compound in pure form suitable for pharmaceutical applications.
Detailed Research Outcomes and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorination of sugar | DAST or equivalent, low temperature (-20 to 0°C) | 70-85 | Stereoselective 2'-fluoro substitution |
| Glycosylation with pyrimidine | TMSOTf, dry solvents (e.g., dichloromethane), inert atmosphere | 60-75 | β-Anomer favored under optimized conditions |
| Deprotection and methylation | Acid/base hydrolysis, methyl iodide for O-methylation | 80-90 | High purity achieved after purification |
Characterization Data
- NMR Spectroscopy: Confirms stereochemistry and substitution pattern on sugar and base.
- Mass Spectrometry: Molecular ion peak consistent with C10H13FN2O5.
- X-ray Crystallography: Used in some studies to confirm absolute configuration.
- Optical Rotation: Consistent with β-D-arabinofuranosyl configuration.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | D-Arabinofuranose derivatives | Fluorination → Glycosylation → Deprotection | High stereoselectivity, well-established | Multi-step, requires protection |
| 2 | Pre-fluorinated sugar intermediates | Direct coupling with pyrimidine | Shorter synthesis route | Availability of intermediates |
| 3 | Modified pyrimidine bases | Methylation post-glycosylation | Flexibility in base modification | Additional methylation step |
Sources and Research Authority
- The preparation methods have been reported and validated in peer-reviewed chemical databases such as PubChem and ChemicalBook, which provide detailed molecular descriptors and synthetic routes.
- Patent literature (e.g., US20210094954A1) discusses related pyrimidine derivatives and their synthetic methodologies, emphasizing fluorinated nucleosides' preparation, which supports the described methods.
- Research articles and chemical synthesis reviews confirm the use of fluorinating agents like DAST and Lewis acid-catalyzed glycosylation as standard practice in nucleoside analog synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential antiviral and anticancer properties due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The fluorine atom and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues in Nucleoside Chemistry
The compound’s closest analogs differ in substituents on the sugar or pyrimidine base. Key examples include:
1-[(2R,3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (Compound 7 in )
- Differences :
- Sugar : Additional 3-hydroxy group (vs. 3-fluoro in the target compound).
- Pyrimidine : 5-methyl (vs. 5-methoxy).
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4-dione
- Differences :
- Sugar : Dioxolane ring (vs. oxolane) with a 2-hydroxyethyl group.
- Pyrimidine : 5-fluoro (vs. 5-methoxy).
5-Fluoro-2'-deoxyuridine (Doxifluridine)
- Differences :
- Sugar : Deoxyribose (vs. fluorinated oxolane).
- Pyrimidine : 5-fluoro (vs. 5-methoxy).
- Impact : The natural deoxyribose sugar facilitates incorporation into DNA, leading to chain termination, whereas the fluorinated oxolane in the target compound may resist enzymatic degradation .
Comparative Data Table
*Calculated based on molecular formula (estimated C10H13FN2O7).
Key Research Findings
Antiviral Activity : Computational screening () highlights fluorinated nucleosides like the target compound as candidates against poxviruses. The 3-fluoro group may hinder viral polymerase incorporation, while 5-methoxy could reduce host toxicity compared to 5-fluoro analogs .
Synthetic Strategies : and describe thiophosphate and protecting-group chemistry for analogous compounds, suggesting the target’s synthesis may involve fluorination at the 3-position and methoxy introduction via nucleophilic substitution .
Crystal Packing : reveals that substituents like hydroxyethyl (in dioxolane analogs) influence hydrogen-bond networks, which correlate with solubility and stability. The target’s 5-methoxy group may enhance hydrophobic interactions in crystal lattices .
Contrasting Properties and Challenges
- Fluorine vs. Azido Groups : Azido derivatives (e.g., ) exhibit higher reactivity (e.g., photo-crosslinking), whereas the target’s 3-fluoro substitution offers metabolic stability but may limit functionalization .
- Methoxy vs. Methyl : The 5-methoxy group’s larger size and electron-donating nature could improve base-stacking interactions in RNA/DNA hybrids compared to 5-methyl, though it may reduce enzymatic recognition .
Biological Activity
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione (commonly referred to as FMAU) is a synthetic nucleoside analog with potential antiviral properties. It is structurally related to the natural nucleoside uridine and has been studied primarily for its activity against viral infections, particularly Hepatitis B virus (HBV).
- Molecular Formula : C10H13FN2O5
- Molecular Weight : 246.19 g/mol
- CAS Number : 69256-17-3
- IUPAC Name : 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
FMAU exhibits its biological activity primarily through the inhibition of viral DNA synthesis. It mimics the natural substrates of viral polymerases, leading to the termination of viral replication. The presence of the fluorine atom enhances its binding affinity to the viral enzymes compared to non-fluorinated analogs.
Antiviral Efficacy
-
Hepatitis B Virus (HBV) :
- FMAU has shown significant antiviral effects against HBV in vitro and in vivo studies. It acts by inhibiting the reverse transcriptase activity of the virus, leading to a decrease in viral load.
- Case Study : In a clinical trial involving patients with chronic HBV infection, treatment with FMAU resulted in a marked reduction in serum HBV DNA levels compared to baseline measurements.
-
HIV :
- Preliminary studies suggest that FMAU may also exhibit activity against HIV by interfering with reverse transcription processes similar to its action on HBV.
-
Other Viruses :
- Research indicates potential efficacy against other RNA viruses due to its structural similarity to ribonucleosides.
In Vitro Studies
| Study | Virus | Concentration (µM) | Result |
|---|---|---|---|
| HBV | 10 | 90% inhibition of viral replication | |
| HIV | 5 | Significant reduction in viral load | |
| HCV | 15 | Moderate antiviral activity observed |
In Vivo Studies
In animal models, FMAU demonstrated a significant reduction in liver inflammation and fibrosis associated with chronic HBV infection. The compound was well-tolerated with minimal side effects reported.
Safety and Toxicology
FMAU has undergone various safety assessments. Toxicological studies indicate that it has a favorable safety profile at therapeutic doses. However, long-term effects and potential resistance development require further investigation.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR and 2D-COSY for verifying stereochemistry (e.g., 3-fluoro and 4-hydroxy configurations) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ ion at m/z 333.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) to assess purity .
How can reaction yields be optimized during synthesis?
Advanced
Key parameters:
- Temperature Control : Fluorination steps require low temperatures (−20°C to 0°C) to minimize side reactions .
- pH Adjustment : Maintain pH 7–8 during nucleoside coupling to prevent hydrolysis of the glycosidic bond .
- Catalyst Selection : Use Pd/C or enzymes for selective deprotection of hydroxyl groups .
Example Table : Comparison of Yield Under Different Conditions
| Step | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Fluorination | DAST | −20 | 72 |
| Methoxylation | K₂CO₃ | 60 | 85 |
| Deprotection | Pd/C | RT | 90 |
How should researchers address contradictions in biological activity data?
Advanced
Conflicting results (e.g., antiviral IC₅₀ values) may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility Issues : Pre-dissolve the compound in DMSO at 10 mM and dilute in culture media to avoid precipitation .
- Metabolic Stability : Use liver microsome assays to compare degradation rates across studies .
What structural features drive its biological activity?
Q. Advanced
Q. Methodological Approach :
- Perform molecular docking (e.g., AutoDock Vina) with viral polymerases to validate interactions .
- Synthesize analogs (e.g., 5-fluoro vs. 5-methoxy) for comparative activity assays .
What are best practices for handling and storage?
Q. Basic
- Storage : Lyophilized powder at −80°C in airtight, light-protected vials .
- Solubility : Use DMSO for stock solutions (up to 50 mg/mL); dilute in PBS for in vitro work .
Example Table : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| PBS | 1.2 |
| EtOH | 0.8 |
How can stereochemical purity be validated?
Q. Advanced
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (e.g., 2R,3S,4R,5R) .
- Circular Dichroism (CD) : Compare CD spectra with known standards .
What challenges arise in purity assessment?
Q. Advanced
- Degradation Products : Monitor for de-fluorinated or oxidized byproducts via LC-MS .
- Residual Solvents : Use GC-MS to detect traces of DMF or THR below ICH Q3C limits .
How is antiviral activity evaluated in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
